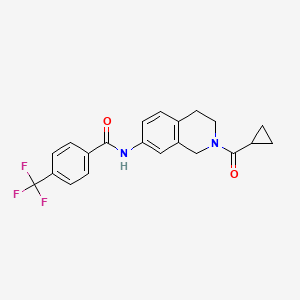

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

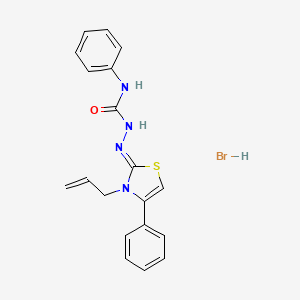

This compound contains a trifluoromethyl group, a benzamide group, a cyclopropanecarbonyl group, and a tetrahydroisoquinoline group. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The benzamide group is a common motif in pharmaceutical compounds, and the cyclopropanecarbonyl and tetrahydroisoquinoline groups add complexity and potential reactivity to the molecule.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydroisoquinoline ring, followed by the introduction of the cyclopropanecarbonyl group. The trifluoromethyl group could be introduced through a process known as trifluoromethylation, which involves the use of carbon-centered radical intermediates .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the trifluoromethyl, benzamide, cyclopropanecarbonyl, and tetrahydroisoquinoline groups. For example, the trifluoromethyl group could potentially undergo reactions involving the activation of the C–F bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could influence their solubility and permeability .Applications De Recherche Scientifique

Synthesis of Polycyclic Amides

Research has shown methodologies for synthesizing isoquinolones from benzamides and alkynes via oxidative ortho C-H activation of benzamides. This process involves the use of Ag(2)CO(3) as an optimal oxidant and RhCp*Cl(2) as an efficient catalyst, facilitating the facile synthesis of polycyclic amides with high yield. Both N-alkyl and N-aryl secondary benzamides can be effective substrates for this synthesis, highlighting the compound's role in constructing complex heterocycles (Song et al., 2010).

Cobalt-Catalyzed Direct Carbonylation

Another study developed a method for direct carbonylation of aminoquinoline benzamides. This process proceeds at room temperature and uses oxygen from air as an oxidant, demonstrating the compound's utility in carbonylation reactions to afford imides with good yields. This method is notable for its high functional group tolerance, including halogen, nitro, ether, cyano, and ester groups (Grigorjeva & Daugulis, 2014).

Acid-Catalyzed Cyclization for Heterocycles

Acid-catalyzed cyclization of certain formamides has been utilized to access 1-benzyl-2-formyloctahydroisoquinolines. This method employs Lewis acids like 9-borabicyclo[3.3.1]non-9-yl triflate, showcasing the compound's involvement in the formation of octahydroisoquinolines, which can then be transformed into N-formylmorphinans, indicating potential applications in alkaloid synthesis (Meuzelaar et al., 1998).

Facile Synthesis of Heterocyclic Derivatives

The compound has also been explored in the synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives, involving reactions with dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, and other reagents. This research not only highlights the compound's versatility in creating diverse heterocyclic structures but also explores their antimicrobial activity, suggesting potential for pharmacological applications (Elkholy & Morsy, 2006).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O2/c22-21(23,24)17-6-3-14(4-7-17)19(27)25-18-8-5-13-9-10-26(12-16(13)11-18)20(28)15-1-2-15/h3-8,11,15H,1-2,9-10,12H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTMVAXYPUVALO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-amino-7-methyl-5-oxo-4-pyridin-3-yl-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2824268.png)

![2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide](/img/structure/B2824271.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B2824273.png)

![(E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2824275.png)

![5-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2824277.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-{3-[(4-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2824279.png)

![4-Azido-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane](/img/structure/B2824281.png)

![3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2824282.png)

![(E)-4-(Dimethylamino)-N-(thieno[3,2-b]pyridin-6-ylmethyl)but-2-enamide](/img/structure/B2824286.png)

![2-ethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2824290.png)